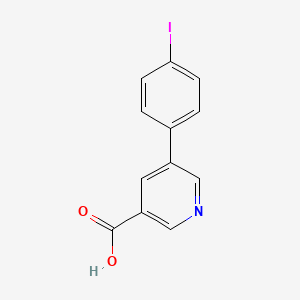
5-(4-Iodophenyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Iodophenyl)pyridine-3-carboxylic acid: is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an iodophenyl group attached to the pyridine ring, which imparts unique chemical properties and reactivity. Pyridinecarboxylic acids are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Iodophenyl)pyridine-3-carboxylic acid typically involves the following steps:
Coupling Reaction: The iodinated phenyl compound is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives with altered oxidation states.
Coupling Reactions: The pyridine ring can undergo further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as nitric acid, used in halogenation reactions.
Nucleophiles: Such as amines and thiols, used in substitution reactions.
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Functionalized Pyridines: Formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 5-(4-Iodophenyl)pyridine-3-carboxylic acid is used as a building block in organic synthesis. Its unique reactivity allows for the construction of complex molecules through various coupling and substitution reactions .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It is being investigated for its role in modulating biological pathways and its potential as a lead compound for new drug development .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The iodophenyl group can form strong interactions with biological macromolecules, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure but with a fluorine atom instead of iodine.
5-(4-Chlorophenyl)pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of iodine.
5-(4-Bromophenyl)pyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 5-(4-Iodophenyl)pyridine-3-carboxylic acid imparts unique reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine can lead to stronger interactions with biological targets and different reactivity in chemical reactions .
Properties
Molecular Formula |
C12H8INO2 |
|---|---|
Molecular Weight |
325.10 g/mol |
IUPAC Name |
5-(4-iodophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8INO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) |
InChI Key |
ZERYLWJEGPACPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


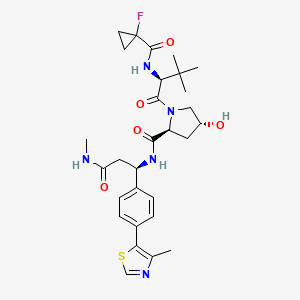
![1,2,3,4-Tetrahydro-3-(5-methoxy-1H-benzo[D]imidazol-2-YL)-2-methylisoquinoline](/img/structure/B14861490.png)
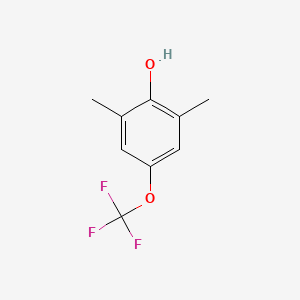
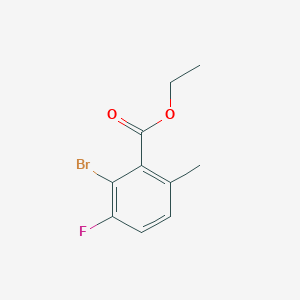
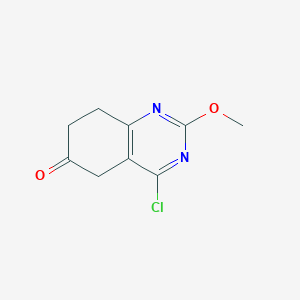



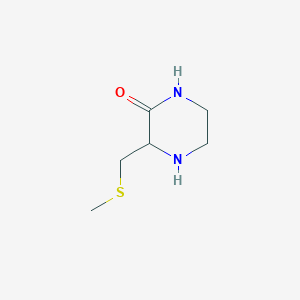

![tert-Butyl (S)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14861550.png)



